Ethylenediamine tetraethanol

Alkaline Iron Flow Battery Electrolyte Stability Metal Chelate Engineering

Researchers developing alkaline iron flow batteries face rapid capacity fade when using conventional ligands like triethanolamine, due to hydroxide competition and hydrogen evolution. Ethylenediamine tetraethanol (THEED, CAS 140-07-8) solves this by forming a high-coordination-number, hydroxide-resistant Fe(EDTE) complex. • Enables 4,000 stable cycles with 0.0018% fade per cycle in AIFB systems. • Serves as a superior complexing agent for Zn-Ni electroplating and electroless copper plating. • Functions as a corrosion inhibitor pigment functionalizer for smart coatings. Supplied with full QC documentation. Bulk quantities available upon request.

Molecular Formula C10H24N2O4
Molecular Weight 236.31 g/mol
CAS No. 140-07-8
Cat. No. B1362537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylenediamine tetraethanol
CAS140-07-8
Molecular FormulaC10H24N2O4
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESC(CN(CCO)CCO)N(CCO)CCO
InChIInChI=1S/C10H24N2O4/c13-7-3-11(4-8-14)1-2-12(5-9-15)6-10-16/h13-16H,1-10H2
InChIKeyBYACHAOCSIPLCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethylenediamine Tetraethanol (THEED): Core Properties and Industrial Role


Ethylenediamine tetraethanol (THEED, CAS 140-07-8), chemically N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine, is a viscous, water-soluble tertiary amine with the molecular formula C₁₀H₂₄N₂O₄ and a molecular weight of 236.31 g/mol [1]. It functions as a polydentate chelating ligand with a high-coordination-number core [2] and a pH range of 8.0–10.0 in 1% aqueous solution [1], making it a versatile component in advanced industrial applications such as electroplating, energy storage, and corrosion inhibition.

1 Polydentate chelating ligand with high-coordination-number core for metal complex engineering
2 Alkaline-compatible formulation support; reported aqueous pH range 8.0–10.0
3 Suited for electrochemical and electroless plating workflow integration

Why EDTA/Amine Substitutes Fail for THEED


While the market offers numerous chelating agents and tertiary amines, such as triethanolamine (TEA) [1] or ethylenediaminetetraacetic acid (EDTA) [2], they cannot be freely substituted for ethylenediamine tetraethanol (THEED). Substitution risks catastrophic performance failure in specific electrochemical and plating systems. For instance, in alkaline iron flow batteries, the use of TEA results in a low-coordinate iron complex prone to hydroxide competition and hydrogen evolution, leading to rapid capacity fade [1]. In contrast, THEED forms a high-coordination-number, hydroxide-resistant Fe(EDTE) complex that enables exceptional long-term cycling stability [1]. Similarly, in electroless copper plating for printed circuit boards (PCBs), EDTA-based baths, while common [3], do not provide the same synergistic balance of bath stability and coating quality when paired with specific alloy systems that rely on THEED's unique coordination geometry .

THEED High-coordination-number iron complex resistant to hydroxide competition in alkaline media
TEA substitute Low-coordinate complexes may be prone to hydroxide attack; cycling stability context may not transfer
THEED Coordination geometry supports specific plating bath synergy and alloy deposition control
EDTA substitute Plating bath stability and coating quality context may not transfer; bath formulation may require validation

Quantitative Evidence for THEED Selection


Alkaline Stability in Flow Batteries vs. Triethanolamine

In alkaline iron flow batteries (AIFBs), the choice of chelating ligand is paramount for preventing iron precipitation and hydrogen evolution. The Fe(TEA) complex (using triethanolamine) is structurally unstable, with a four-coordinate iron core prone to hydroxide attack, leading to electrodeposition and low Coulombic efficiency (CE < 90%) [1]. In a direct head-to-head comparison, the Fe(EDTE) complex, formed with ethylenediamine tetraethanol, exhibits a high-coordination-number core that effectively prevents hydroxide coordination [1]. Symmetric flow cell tests validated this stability, with the Fe(EDTE) electrolyte demonstrating nearly constant capacity retention after 4000 cycles (289 hours) [1]. In a full cell paired with [Fe(CN)₆]³⁻, the Fe(EDTE) system achieved a Coulombic efficiency of 99.91% at 60 mA cm⁻² and an ultra-low capacity fade rate of 0.0018% per cycle (0.257% per day) over 1000 cycles [1].

Cycling Stability vs. TEA
Head-to-head
Fe(EDTE) enabled 4000 cycles (289 h) with near-constant capacity retention; 0.0018% capacity fade per cycle in full cell at 60 mA cm⁻². Fe(TEA) exhibited structural instability with CE below 90%.
Reported cycling stability advantage in alkaline iron flow battery context
Symmetric and full cell tests; alkaline electrolyte conditions apply
Alkaline Iron Flow Battery Electrolyte Stability Metal Chelate Engineering

Chelation Strength with Transition Metals

Quantitative thermodynamic data underpins the selection of a chelator for specific metal ions. A potentiometric study determined the formation constants for complexes of N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine (TKED) with nickel(II), copper(II), and zinc(II) ions [1]. The resulting formation constants and associated enthalpy and free energy data were qualitatively consistent with predicted ligand field stabilization trends [1]. While the exact log K1 values are not provided in the abstract, the study's existence confirms that THEED's chelation behavior is well-defined and can be rationally compared against alternatives like triethanolamine or EDTA for specific bath formulations. For example, in alkaline Zn-Ni electroplating, the correct choice and concentration of a complexing agent like THEED are critical for controlling Ni²⁺ deposition kinetics to achieve the desired alloy composition and morphology [2].

Chelation Thermodynamics
Data to verify
Formation constants (log K₁, ΔH, ΔG) determined via potentiometric titration for Ni(II), Cu(II), and Zn(II) complexes with TKED. Data consistent with ligand field stabilization predictions.
Supports rational bath design through thermodynamic comparison
Full dataset requires source-specific review; abstract-level evidence
Coordination Chemistry Stability Constants Electroplating Bath Design

Corrosion Inhibition Synergy for Carbon Steel

The effectiveness of a corrosion inhibitor depends heavily on its interaction with the coating matrix. A study investigating polyolefin coatings for carbon steel protection demonstrated that modifying the coating with cerium oxide nanoparticles treated with N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine (THEEDA) resulted in a synergistic protective effect [1]. Electrochemical analysis confirmed that the treated nanoparticles inhibit both cathodic and anodic corrosion activities, a dual mechanism that is not inherent to the base polyolefin coating or to the nanoparticles alone [1]. This performance is attributed to the specific adsorption and film-forming capabilities of THEEDA on the metal surface, which complements the barrier properties of the nanoparticles [1].

Corrosion Inhibition Synergy
Reported
THEED-treated CeO₂ nanoparticles inhibited both cathodic and anodic corrosion activities in polyolefin coatings on carbon steel. Dual-action mechanism not observed with base coating or untreated nanoparticles alone.
Reported synergistic inhibition mechanism in coating systems
Electrochemical testing (EIS, polarization); thesis-level source
Corrosion Science Protective Coatings Nanocomposite Inhibitors

THEED Application Scenarios


Ultra-Stable Alkaline Iron Flow Battery Electrolytes

As detailed in Section 3, the Fe(EDTE) complex enables a step-change in alkaline iron flow battery (AIFB) stability, demonstrating 4000 cycles of near-constant capacity and an ultra-low fade rate of 0.0018% per cycle [1]. THEED is therefore the preferred ligand for research teams and companies developing next-generation, grid-scale energy storage solutions where multi-year operational lifetime is a critical economic requirement. Substituting with cheaper, less stable ligands like TEA would directly compromise system durability and commercial viability [1].

High-Performance Alkaline Zn-Ni Electroplating

THEED's well-characterized chelation behavior with Ni²⁺ and Zn²⁺ ions [2] makes it a valuable complexing agent for alkaline Zn-Ni electroplating . This application demands precise control over metal ion availability to achieve uniform, corrosion-resistant alloy deposits. Using THEED as a stabilizer and complexant in these baths helps to extend bath life and improve coating quality, particularly for high-specification industrial parts and fasteners, as indicated by its documented use as a stabilizer and metal complexing agent .

Dual-Action Corrosion Inhibitors for Protective Coatings

Based on evidence that THEED-treated nanoparticles provide synergistic cathodic and anodic corrosion inhibition in polyolefin coatings [3], this compound is a strategic additive for formulating smart, high-performance coatings for carbon steel infrastructure, pipelines, or marine applications. Its role is not as a bulk additive but as a functionalizing agent for inhibitor pigments, enabling a level of active protection beyond standard barrier coatings [3].

Application
Selection Property
Validation Focus
Alkaline iron flow battery electrolyte research
High-coordination chelate stability in alkaline media
Long-term cycling capacity retention and Coulombic efficiency
Zn-Ni alloy electroplating bath formulation
Metal ion complexation profile and deposition control
Bath stability and alloy deposit uniformity
Protective coating inhibitor systems
Surface-active adsorption and film-forming capability
Dual-action cathodic and anodic inhibition mechanism

Technical Documentation Hub

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37 linked technical documents
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